4-(Tert-butyl)-2-chloropyridine

Description

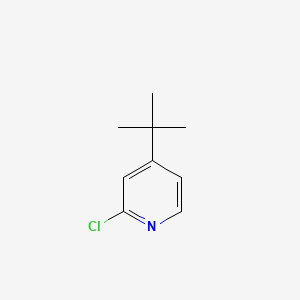

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGNULHQVUWRGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721046 | |

| Record name | 4-tert-Butyl-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81167-60-4 | |

| Record name | 4-tert-Butyl-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butyl)-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(tert-butyl)-2-chloropyridine CAS number and properties

An In-Depth Technical Guide to 4-(tert-butyl)-2-chloropyridine

Introduction: A Versatile Heterocyclic Building Block

This compound is a halogenated pyridine derivative that has emerged as a crucial intermediate in modern organic synthesis.[1] Its unique molecular structure, featuring a reactive chlorine atom at the 2-position and a sterically influential tert-butyl group at the 4-position, imparts a distinct electronic and steric profile.[1] This substitution pattern makes it an invaluable building block for creating complex molecules, with significant applications ranging from pharmaceutical drug discovery and agrochemical development to material science.[2][3] The presence of the chlorine atom provides a reactive site for functionalization through nucleophilic substitution and cross-coupling reactions, while the tert-butyl group enhances stability, solubility in organic solvents, and can play a key role in molecular recognition by occupying hydrophobic pockets in biological targets.[1] This guide offers a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for its effective use in research and development.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 81167-60-4 | [2][4] |

| Molecular Formula | C₉H₁₂ClN | [2][4] |

| IUPAC Name | 4-tert-butyl-2-chloropyridine | [4] |

| PubChem CID | 57345981 | [2][4] |

| EC Number | 834-439-1 | [4] |

| InChIKey | UGGNULHQVUWRGQ-UHFFFAOYSA-N |[4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 169.65 g/mol | [2][4] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Purity | ≥ 97-99.5% (GC) | [2] |

| Density | 1.07 g/mL (Lit.) | [2] |

| Refractive Index (n20D) | 1.52 (Lit.) |[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves the chlorination of 4-tert-butylpyridine 1-oxide, which is itself prepared by the oxidation of 4-tert-butylpyridine.[5][6] An alternative approach involves the direct lithiation of 4-tert-butylpyridine at the 2-position, followed by quenching with a chlorine source.[1][7]

The first method is often chosen for its reliable outcomes. The oxidation of the pyridine nitrogen creates an N-oxide, which activates the 2-position for subsequent chlorination with reagents like phosphoryl chloride (POCl₃).[5][6]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 4-tert-butylpyridine 1-oxide

This protocol is a self-validating system adapted from established procedures.[6] The causality behind each step is explained to ensure both reproducibility and understanding.

Step 1: Reaction Setup

-

Place 4-tert-butylpyridine 1-oxide (5 g, 33.07 mmol) into a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[6]

-

Causality: Using dry glassware is critical as phosphoryl chloride reacts violently with water. The two-necked flask allows for the controlled addition of reagents and attachment of the condenser.

-

Step 2: Reagent Addition

-

Cool the flask in an ice bath.[6]

-

Causality: The reaction between the N-oxide and POCl₃ is exothermic. Initial cooling prevents an uncontrolled temperature increase, minimizing side-product formation.

-

-

Slowly add phosphoryl chloride (POCl₃, 25 ml) to the flask under stirring.[6]

-

Causality: Slow, dropwise addition is essential for controlling the exothermic reaction and ensuring safety.

-

Step 3: Reaction Execution

-

After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 24 hours.[6]

-

Causality: The elevated temperature is necessary to drive the chlorination reaction to completion. The 24-hour duration ensures maximum conversion of the starting material.

-

Step 4: Work-up and Isolation

-

After 24 hours, cool the reaction mixture slowly to room temperature (~20°C).[6]

-

Remove the excess POCl₃ by distillation under reduced pressure.[6]

-

Causality: This step removes the bulk of the unreacted reagent and solvent, simplifying the subsequent purification.

-

-

Carefully neutralize the remaining residue by adding it to an ice-cold aqueous sodium carbonate solution.

-

Causality: Neutralization quenches any remaining reactive species and prepares the product for extraction. Performing this over ice manages the heat generated during neutralization.

-

-

Extract the aqueous mixture with ethyl acetate. Collect and combine the organic layers.[6]

Step 5: Purification

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).[6]

-

Filter and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and n-hexane (e.g., 1:6 ratio) as the eluent.[6] This should yield this compound as a clear liquid.[6]

-

Causality: Chromatography separates the desired product from any remaining starting material and by-products, ensuring high purity.

-

Step 6: Characterization

-

Confirm the structure of the purified product using spectroscopic methods, such as ¹H-NMR. The expected ¹H-NMR (400 MHz, CDCl₃) signals are: δ 8.27 (d, J=5.3 Hz, 1H), 7.28 (s, 1H), 7.19 (dd, J=5.2 Hz, 1.6 Hz, 1H), 1.29 (s, 9H).[6]

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the targeted reactivity of its pyridine core, which is modulated by its substituents.

-

Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of the ring nitrogen and the chlorine atom makes the C2 position electron-deficient and highly susceptible to attack by nucleophiles (e.g., amines, thiols, alkoxides).[1][3] This is one of the most common functionalization methods.[3]

-

Cross-Coupling Reactions : The C-Cl bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[1] These reactions are fundamental for creating C-C and C-N bonds, enabling the construction of complex biaryl and heteroaryl systems.[1][8]

-

Steric Influence of the tert-butyl Group : The bulky tert-butyl group at the C4 position can sterically hinder certain reaction approaches, influencing regioselectivity.[1] In a biological context, this lipophilic group can occupy hydrophobic pockets in enzyme active sites, enhancing the potency and selectivity of drug candidates.[1]

Caption: Reactivity and major application pathways of this compound.

Applications in Drug Development and Beyond

-

Pharmaceuticals : This compound is a critical precursor for active pharmaceutical ingredients (APIs).[1] It is a key scaffold for various kinase inhibitors, which are a major class of therapeutic drugs.[1] Research has highlighted its use in synthesizing inhibitors for p38 MAP kinase (for inflammatory diseases), Syk kinase (for autoimmune conditions), and Janus kinase (JAK).[1] It has also been used in the development of TRPV1 antagonists for pain management.[9]

-

Agrochemicals : It serves as a precursor in the synthesis of herbicides, fungicides, and insecticides, contributing to crop protection and improved agricultural yields.[2][3]

-

Material Science : The pyridine derivative is a valuable intermediate in creating advanced materials.[2] Its incorporation into polymer backbones or as a functionalized monomer can impart improved thermal stability and unique optical properties to specialty coatings and materials.[1]

Safety, Handling, and Storage

Proper handling is essential due to the compound's hazardous nature. The following information is synthesized from available Safety Data Sheets (SDS).

Table 3: GHS Hazard Classification

| Pictogram | Class | Hazard Statement |

|---|

|

| Skin Irritation (Category 2) | H315: Causes skin irritation[4] | | | Eye Irritation (Category 2A) | H319: Causes serious eye irritation[4] | | | STOT SE (Category 3) | H335: May cause respiratory irritation[4] | | | Acute Toxicity (Category 3) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled[10] |-

Handling : Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with a face shield, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood.[10] Avoid breathing vapors or mist.[10] Wash hands thoroughly after handling.[10]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] It is recommended to store under an inert atmosphere at room temperature.[12]

-

First Aid :

-

If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

-

In Case of Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[10]

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

-

If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]

-

Conclusion

This compound is a high-value, versatile chemical intermediate with a well-defined reactivity profile. Its strategic importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is firmly established. A thorough understanding of its properties, synthetic methodologies, and safety requirements, as detailed in this guide, is crucial for leveraging its full potential in both academic research and industrial applications.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemPacific. (2025, September 11). Step-by-Step Guide: Focus on this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Heterocyclic Chemistry: The Versatility of this compound.

- Angene Chemical. (2021, May 1). Safety Data Sheet: this compound.

- Google Patents. (n.d.). JP6412038B2 - Synthesis method of bipyridine compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate in Advanced Organic Synthesis.

- Google Patents. (n.d.). CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4.

- PubMed. (2020, May 15). Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Step-by-Step Guide: Focus on this compound - ChemPacific [chempacific-zhejiang.com]

- 4. This compound | C9H12ClN | CID 57345981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. JP6412038B2 - Synthesis method of bipyridine compound - Google Patents [patents.google.com]

- 6. 4-tert-butyl-2-chloropyridine | 81167-60-4 [chemicalbook.com]

- 7. CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2,6- Dichloro-pendin - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. angenechemical.com [angenechemical.com]

- 11. geneseo.edu [geneseo.edu]

- 12. 4-tert-Butyl-2-chloropyridine | 81167-60-4 [sigmaaldrich.com]

A Senior Application Scientist's Technical Guide to 4-(tert-butyl)-2-chloropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(tert-butyl)-2-chloropyridine is a substituted pyridine derivative of significant interest in modern synthetic chemistry. Its unique molecular architecture, featuring a sterically influential tert-butyl group at the 4-position and a reactive chlorine atom at the 2-position, makes it a versatile and valuable building block.[1][2] This guide provides an in-depth examination of its physicochemical properties, synthesis, spectroscopic signature, chemical reactivity, and applications, with a focus on its role in pharmaceutical and materials science. We will explore the mechanistic reasoning behind its utility in key transformations, such as palladium-catalyzed cross-coupling reactions, and provide validated protocols to empower researchers in their synthetic endeavors.

Core Physicochemical & Structural Properties

This compound is a colorless to pale yellow liquid at room temperature.[3][4][5] The molecular structure is defined by a pyridine ring, which is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is amplified by the electron-withdrawing chloro group at the C2 position.[1] Conversely, the tert-butyl group at the C4 position is a bulky, electron-donating group that enhances solubility in organic solvents and provides steric shielding, which can be leveraged to direct the regioselectivity of reactions.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂ClN | [4] |

| Molecular Weight | 169.65 g/mol | [4] |

| CAS Number | 81167-60-4 | [3][6] |

| Appearance | Colorless liquid | [3][4][5] |

| Density | ~1.05 - 1.07 g/cm³ | [3][7] |

| Boiling Point | ~223.8 °C (Predicted) | [7] |

| Refractive Index | n20/D ~1.52 | [3] |

| Purity (Typical) | ≥ 98.0% | [1] |

Synthesis and Purification

The most common and reliable synthesis of this compound begins with the oxidation of 4-tert-butylpyridine, followed by chlorination. This two-step process is favored for its high yield and selectivity.

Workflow Diagram: Synthesis of this compound

Caption: A standard two-step synthetic workflow.

Authoritative Rationale:

-

Step 1: N-Oxidation: The pyridine nitrogen is first oxidized to an N-oxide. This is a crucial activation step. The N-oxide intermediate electronically activates the C2 and C6 positions, making them susceptible to nucleophilic attack by a chloride source in the next step. Reagents like hydrogen peroxide in acetic acid are commonly used.[8]

-

Step 2: Chlorination: The N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃).[8][9] The reaction proceeds via a rearrangement mechanism where the oxygen of the N-oxide attacks the phosphorus atom, ultimately leading to the selective installation of a chlorine atom at the C2 position and regeneration of the pyridine ring.

Protocol: Synthesis from 4-tert-butylpyridine 1-oxide

This protocol is adapted from established procedures.[9]

-

Reaction Setup: In a two-necked flask equipped with a reflux condenser and under an inert atmosphere, place 4-tert-butylpyridine 1-oxide (1.0 equiv).

-

Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (approx. 5 mL per gram of N-oxide) to the flask with stirring.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours (typically 12-24h), monitoring the reaction by TLC or GC-MS.[9]

-

Workup: Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.[9]

-

Neutralization & Extraction: Slowly quench the residue by adding it to ice water. Neutralize the acidic solution with a base (e.g., aqueous sodium carbonate solution) until pH > 7. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[9]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield pure this compound as a clear liquid.[9]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount.

-

¹H NMR: The proton NMR spectrum provides a clear signature. Expected signals (in CDCl₃) include a singlet for the nine tert-butyl protons (~1.29 ppm), and three distinct signals for the aromatic protons on the pyridine ring. The proton at C6 (adjacent to the nitrogen) typically appears furthest downfield (~8.27 ppm).[9]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is the characteristic isotopic pattern for a molecule containing one chlorine atom.

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of the C-Cl bond, making it an excellent substrate for cross-coupling reactions.[1] It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

The Cornerstone of Drug Discovery: Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction widely used in drug development.[10] However, 2-chloropyridines are notoriously challenging substrates due to the strength of the C-Cl bond and the potential for the pyridine nitrogen to coordinate to and deactivate the palladium catalyst.[11][12]

Diagram: Simplified Catalytic Cycle for Suzuki Coupling

Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.

Expert Rationale for Protocol Choices:

-

Catalyst System: Overcoming the high activation energy of the C-Cl bond's oxidative addition requires a highly active catalyst.[11] Modern systems employ electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[11][12][13] These ligands stabilize the palladium center, promote the difficult oxidative addition step, and sterically hinder catalyst deactivation by the pyridine nitrogen.[11][12]

-

Base Selection: The base is not merely a spectator. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species essential for the transmetalation step.[11] For challenging substrates like 2-chloropyridines, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to achieve efficient reaction rates.[11]

Applications in Medicinal Chemistry

This pyridine derivative is a crucial precursor for synthesizing kinase inhibitors, which are vital in treating diseases like cancer and inflammatory conditions.[1][3][8] The 4-(tert-butyl)pyridine moiety is frequently incorporated into drug candidates to enhance metabolic stability and optimize pharmacokinetic profiles.[2] It has been specifically cited in the development of p38 MAP kinase, Syk kinase, and Janus kinase (JAK) inhibitors.[1][8]

Safety and Handling

This compound is classified as a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: It is known to cause skin and serious eye irritation.[14][7] It may also cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a fume hood.[15] Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6][17] Keep away from heat, sparks, and open flames.[18][19]

-

Spills & First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes.[16] If inhaled, move the person to fresh air.[16][20] In all cases of significant exposure, seek immediate medical attention.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its distinct structural and electronic properties provide a reactive handle for complex molecular construction. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for any scientist looking to leverage its full potential in creating the next generation of functional molecules.

References

- This compound | C9H12ClN | CID 57345981 - PubChem. [Link]

- This compound: A Key Intermediate in Advanced Organic Synthesis. [Link]

- 4-(tert-butyl)

- 4-(tert-butyl)

- Step-by-Step Guide: Focus on this compound - ChemPacific. [Link]

- CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4 - Google P

- PYRIDINE. [Link]

- PYRIDINE FOR SYNTHESIS - Loba Chemie. [Link]

- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchG

- Exploring Heterocyclic Chemistry: The Versatility of this compound. [Link]

- Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a - ResearchG

- Pyridine,6551E-3,2023/02/01 - Safety D

- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Step-by-Step Guide: Focus on this compound - ChemPacific [chempacific-zhejiang.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [greatcellsolarmaterials.com]

- 5. This compound | Borun New Material - ChemBorun [chemborun.com]

- 6. 4-tert-Butyl-2-chloropyridine | 81167-60-4 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2,6- Dichloro-pendin - Google Patents [patents.google.com]

- 9. 4-tert-butyl-2-chloropyridine | 81167-60-4 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. This compound | C9H12ClN | CID 57345981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. au.vwr-cmd2.com [au.vwr-cmd2.com]

- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 17. 81167-60-4|this compound|BLD Pharm [bldpharm.com]

- 18. jubilantingrevia.com [jubilantingrevia.com]

- 19. lobachemie.com [lobachemie.com]

- 20. kishida.co.jp [kishida.co.jp]

structure of 4-(tert-butyl)-2-chloropyridine

An In-depth Technical Guide to 4-(tert-butyl)-2-chloropyridine: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal heterocyclic intermediate in modern organic synthesis. The document elucidates its unique structural characteristics, physicochemical properties, and established synthesis methodologies. We delve into the compound's reactivity, focusing on key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, this guide highlights its significant applications as a versatile building block in the development of pharmaceuticals, agrochemicals, and advanced materials. Detailed experimental protocols, safety guidelines, and analytical considerations are provided to support researchers, scientists, and drug development professionals in leveraging this compound's full potential.

Introduction

This compound (CAS No: 81167-60-4) is a halogenated pyridine derivative that has emerged as a high-value building block in synthetic chemistry.[1] Its structure is distinguished by a pyridine ring functionalized with a reactive chlorine atom at the 2-position and a sterically demanding tert-butyl group at the 4-position.[1] This specific substitution pattern confers a unique electronic and steric profile, enabling highly regioselective reactions and enhancing solubility in common organic solvents.[1] The chlorine atom serves as an effective leaving group and a handle for further molecular elaboration, particularly in cross-coupling reactions, while the tert-butyl group influences reaction outcomes and imparts stability.[1] These attributes make this compound an indispensable intermediate in the synthesis of complex molecules for pharmaceuticals, including kinase inhibitors, as well as agrochemicals and specialty polymers.[1][2]

Physicochemical Properties and Structural Analysis

A thorough understanding of the compound's physical and chemical properties is fundamental to its effective application.

Core Structure and Nomenclature

-

IUPAC Name: this compound[3]

-

CAS Number: 81167-60-4[3]

-

Molecular Formula: C₉H₁₂ClN[3]

-

Molecular Weight: 169.65 g/mol [3]

-

Canonical SMILES: CC(C)(C)C1=CC(=NC=C1)Cl[3]

-

InChI Key: UGGNULHQVUWRGQ-UHFFFAOYSA-N[4]

Physicochemical Data

The key physical and chemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [2] |

| Purity | >98.0% (GC) | [1][5] |

| Density | 1.07 g/cm³ (lit.) | [2] |

| Refractive Index (n20/D) | 1.52 (lit.) | [2] |

| Storage Conditions | Room temperature, under inert atmosphere | [2][4] |

Spectroscopic Profile

Spectroscopic analysis is crucial for identity confirmation and purity assessment.

-

¹H NMR: The proton NMR spectrum provides definitive structural confirmation. A representative spectrum in CDCl₃ shows a singlet for the nine protons of the tert-butyl group at approximately δ 1.29 ppm. The aromatic protons appear as a doublet for the H6 proton at δ 8.27 ppm, a singlet (or narrow doublet of doublets) for the H3 proton at δ 7.28 ppm, and a doublet of doublets for the H5 proton at δ 7.19 ppm.[6]

-

¹³C NMR: The carbon spectrum will show distinct signals for the quaternary tert-butyl carbon, the methyl carbons, and the five unique carbons of the pyridine ring.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight, with a characteristic isotopic pattern for the presence of one chlorine atom.

Synthesis Methodologies

The synthesis of this compound can be accomplished via several strategic routes. The choice of method often depends on the starting material availability, scale, and safety considerations.

Protocol 1: Chlorination of 4-tert-butylpyridine N-oxide

This is a classical and reliable method for introducing a chlorine atom at the 2-position of a pyridine ring. The N-oxide activates the ring for electrophilic attack by the chlorinating agent.

Causality and Mechanistic Insight: The reaction of a pyridine N-oxide with phosphoryl chloride (POCl₃) proceeds through an initial O-phosphorylation, forming a highly electrophilic pyridinium intermediate. A chloride ion then attacks the C2 position, followed by elimination to regenerate the aromatic pyridine ring.

Caption: Workflow for the synthesis of this compound from its N-oxide.

Detailed Experimental Protocol: [6]

-

Place 4-tert-butylpyridine 1-oxide (5 g, 33.07 mmol) into a two-necked flask equipped with a reflux condenser.[6]

-

Cool the flask in an ice bath and slowly add phosphoryl chloride (25 mL) to the flask.[6]

-

Once the addition is complete, heat the mixture under reflux for 24 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature (~20°C) and carefully remove the excess solvent by distillation under reduced pressure.[6]

-

Neutralize the reaction mixture by the slow addition of an aqueous sodium carbonate solution.[6]

-

Extract the product into ethyl acetate. Collect and combine the organic layers.[6]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[6]

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and n-hexane (e.g., 1:6 ratio), to yield the product as a clear liquid.[6]

Protocol 2: Directed Ortho-Metalation (DoM)

This method involves the direct deprotonation at the 2-position of 4-tert-butylpyridine using a strong base, followed by quenching the resulting organometallic species with a chlorine source.[1]

Causality and Mechanistic Insight: The pyridine nitrogen directs the strong base (n-butyllithium) to deprotonate the adjacent C2 position, a process known as directed ortho-metalation or lithiation. The resulting 2-lithiopyridine intermediate is a potent nucleophile that reacts readily with an electrophilic chlorine source (e.g., hexachloroethane) to furnish the final product.[1][7]

Caption: Workflow for synthesis via Directed Ortho-Metalation (DoM).

Detailed Experimental Protocol (Conceptual, based on patent literature): [7]

-

Dissolve 4-tert-butylpyridine in a suitable anhydrous solvent (e.g., THF or n-hexane) in a flame-dried, multi-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to a low temperature (typically -78°C to -20°C).

-

Slowly add a solution of n-butyllithium (n-BuLi) dropwise while maintaining the low temperature. An additive such as N,N-dimethylethanolamine may be used.[7]

-

Stir the reaction mixture at this temperature for a designated period (e.g., 1 hour) to ensure complete formation of the lithiated intermediate.[7]

-

In a separate flask, prepare a solution of the chlorinating agent (e.g., hexachloroethane) in an anhydrous solvent.

-

Add the chlorinating agent solution dropwise to the reaction mixture, maintaining the low temperature.[7]

-

Allow the reaction to proceed for several hours, gradually warming to a higher temperature (e.g., 10°C).[7]

-

Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup, extracting the product into an organic solvent.

-

Dry, concentrate, and purify the product, typically via column chromatography.

Chemical Reactivity and Key Transformations

The utility of this compound stems from its predictable and versatile reactivity. The electron-deficient nature of the pyridine ring, enhanced by the chloro-substituent, makes it susceptible to nucleophilic attack, while the chlorine atom itself is an excellent handle for cross-coupling reactions.[1]

Caption: Key chemical transformations of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine at the electron-deficient C2 position is a good leaving group, readily displaced by a variety of nucleophiles (e.g., alkoxides, thiolates, amines) to form diverse 2-substituted pyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents one of the most powerful applications of this compound, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1]

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the synthesis of 2-aryl or 2-vinyl-4-tert-butylpyridines.

-

Buchwald-Hartwig Amination: This reaction provides a direct route to 2-amino-4-tert-butylpyridines by coupling with primary or secondary amines, using a palladium catalyst and a suitable ligand/base system.[1]

Applications in Drug Discovery and Development

The this compound scaffold is a crucial component in the synthesis of numerous biologically active compounds.[1]

-

Kinase Inhibitors: It is a critical precursor in the development of various kinase inhibitors, which are a major class of drugs for cancer and inflammatory diseases. It has been specifically implicated in the synthesis of inhibitors for p38 MAP kinase, Syk kinase (for autoimmune conditions), and Janus kinase (JAK).[1]

-

TRPV1 Antagonists: The compound is a known intermediate in the synthesis of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a potent antagonist of the TRPV1 receptor, which is a target for pain relief.[8]

-

Other Therapeutic Areas: Its versatility makes it a valuable intermediate for synthesizing novel agents targeting neurological disorders and for developing new anti-inflammatory and anti-cancer drugs.[2]

Handling, Safety, and Analytical Quality Control

Proper handling and safety protocols are paramount when working with this reactive intermediate.

Safety and Hazard Information

The compound is classified with several hazards. Users must consult the full Safety Data Sheet (SDS) before use.[9][10][11][12]

| Hazard Code | Description | GHS Class | Source(s) |

| H315 | Causes skin irritation | Skin Irrit. 2 | [3] |

| H319 | Causes serious eye irritation | Eye Irrit. 2A | [3] |

| H335 | May cause respiratory irritation | STOT SE 3 | [3] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or a face shield, and a lab coat.[9]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]

Quality Control (QC)

Purity is critical for reproducible results in synthesis.

-

Gas Chromatography (GC): The primary method for assessing the purity of this liquid compound, often indicating purities of ≥98-99.5%.[2][5]

-

NMR Spectroscopy: As described in Section 1.3, ¹H NMR is essential for confirming the structural integrity and identifying any potential impurities.

Conclusion

This compound is a strategically important and versatile chemical intermediate. Its unique structural features—a reactive chloro group for substitution and coupling, and a bulky tert-butyl group for directing regioselectivity and enhancing solubility—make it an invaluable tool in organic synthesis. From the development of life-saving kinase inhibitors to the creation of advanced materials, its applications are extensive and continue to grow. A solid understanding of its properties, synthesis, and reactivity, combined with stringent safety practices, will enable researchers and developers to continue to innovate and advance the frontiers of chemical and pharmaceutical science.

References

- Chem-Impex International. (n.d.). This compound.

- Benchchem. (n.d.). This compound | CAS 81167-60-4.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57345981, this compound.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Key Intermediate in Advanced Organic Synthesis.

- Sigma-Aldrich. (n.d.). 4-tert-Butyl-2-chloropyridine | 81167-60-4.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Heterocyclic Chemistry: The Versatility of this compound.

- Google Patents. (n.d.). JP6412038B2 - Synthesis method of bipyridine compound.

- ChemicalBook. (n.d.). 4-tert-butyl-2-chloropyridine | 81167-60-4.

- Angene Chemical. (2021). Safety Data Sheet - this compound.

- Google Patents. (n.d.). CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4.

- Fisher Scientific. (2020). Safety Data Sheet - 4-tert-Butylpyridine.

- TCI Chemicals. (2025). Safety Data Sheet - 4-Chloropyridine Hydrochloride.

- Sigma-Aldrich. (2024). Safety Data Sheet - 4-tert-Butyl-2-chloropyridine.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 81167-60-4.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 81167-60-4.

- Zhang, P., et al. (2020). Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. European Journal of Medicinal Chemistry, 194, 112236.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 4-tert-Butyl-2-chloropyridine | 81167-60-4 [sigmaaldrich.com]

- 5. This compound | 81167-60-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 4-tert-butyl-2-chloropyridine | 81167-60-4 [chemicalbook.com]

- 7. CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2,6- Dichloro-pendin - Google Patents [patents.google.com]

- 8. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

physical properties of 4-(tert-butyl)-2-chloropyridine

An In-Depth Technical Guide to 4-(tert-butyl)-2-chloropyridine for Advanced Research Applications

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 81167-60-4), a critical heterocyclic intermediate in the fields of pharmaceutical development, agrochemical synthesis, and material science. The unique molecular architecture of this compound, featuring a reactive chlorine atom at the 2-position and a sterically influential tert-butyl group at the 4-position, imparts a distinct profile of reactivity, regioselectivity, and solubility.[1] This document details its core physicochemical properties, provides a validated experimental protocol for its synthesis and purification, outlines essential safety and handling procedures, and explores its diverse applications. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

This compound is a halogenated pyridine derivative that has emerged as a high-value scaffold in advanced organic synthesis.[1] Its utility stems from the strategic placement of its functional groups. The chlorine atom at the C2 position serves as a reactive handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions, which enables the efficient construction of complex molecular frameworks.[1]

Simultaneously, the bulky tert-butyl group at the C4 position exerts significant steric and electronic influence. It enhances solubility in common organic solvents and can direct the regioselectivity of subsequent reactions by sterically hindering certain approaches to the pyridine ring.[1] This unique combination of features makes this compound an indispensable intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors, and in the development of novel functional materials.[1][2]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis and process development.

Identity and Structure

-

IUPAC Name: 4-tert-butyl-2-chloropyridine[3]

-

Molecular Formula: C₉H₁₂ClN[3]

-

SMILES: C1(Cl)=NC=CC(C(C)(C)C)=C1[4]

Quantitative Physical Data

The key physical properties of this compound are summarized below. It is important to distinguish between experimentally determined literature values and computationally predicted data.

| Property | Value | Source Type | Reference |

| Appearance | Colorless to almost colorless clear liquid | Experimental | [1][4] |

| Purity | ≥98.0% (GC) | Experimental | [1][5] |

| Boiling Point | 223.8 ± 20.0 °C | Predicted | [4] |

| Density | 1.07 g/cm³ | Experimental (Lit.) | |

| 1.051 ± 0.06 g/cm³ | Predicted | [4] | |

| Refractive Index | n20/D 1.52 | Experimental (Lit.) | |

| 1.5130 to 1.5170 | Experimental | [4] | |

| Flash Point | 111 °C | Experimental | |

| pKa | 1.04 ± 0.10 | Predicted | [4] |

Synthesis and Purification

The reliable synthesis of high-purity this compound is crucial for its use in demanding applications like pharmaceutical development. The most common and well-documented route involves the chlorination of 4-tert-butylpyridine 1-oxide.[4][6]

Synthetic Pathway Overview

The primary synthesis strategy transforms the readily available 4-tert-butylpyridine into its N-oxide derivative, which then undergoes chlorination, typically with phosphoryl chloride (POCl₃), to yield the target compound.[2][4][6] This N-oxidation step activates the pyridine ring, facilitating the subsequent introduction of the chlorine atom at the 2-position.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on a general procedure reported in the literature for the synthesis of this compound from its N-oxide precursor.[4][7]

Materials:

-

4-tert-butylpyridine 1-oxide (5.0 g, 33.07 mmol)

-

Phosphoryl chloride (POCl₃) (25 mL)

-

Aqueous sodium carbonate solution (saturated)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

n-Hexane (for eluent)

Procedure:

-

Reaction Setup: Place 4-tert-butylpyridine 1-oxide (5.0 g) into a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Scientist's Note: A two-necked flask allows for controlled addition of the reagent while preventing atmospheric moisture from entering the reaction, which could hydrolyze the phosphoryl chloride.

-

-

Reagent Addition: Cool the flask in an ice bath. Slowly add phosphoryl chloride (25 mL) to the flask via the dropping funnel.

-

Scientist's Note: This reaction is exothermic. Slow, cooled addition is a critical safety measure to control the reaction rate and prevent a dangerous temperature spike.

-

-

Reaction: Once the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 24 hours to ensure the reaction proceeds to completion.[4][7]

-

Scientist's Note: The extended reflux period is necessary to drive the chlorination of the activated pyridine ring to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Solvent Removal: After 24 hours, cool the reaction mixture slowly to approximately 20°C. Remove the excess phosphoryl chloride by distillation under reduced pressure.[4][7]

-

Trustworthiness Check: This step is vital. Removing excess POCl₃ before aqueous workup prevents a violent and hazardous quenching reaction.

-

-

Neutralization and Extraction: Carefully neutralize the remaining reaction mixture by slowly adding a saturated aqueous solution of sodium carbonate until the pH is basic. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.[4][7]

-

Scientist's Note: Neutralization is required to remove acidic byproducts. The product is organic-soluble and will move into the ethyl acetate layer, separating it from inorganic salts.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[4][7]

-

Purification: Purify the crude product by column chromatography using silica gel as the stationary phase. Elute with a mixture of ethyl acetate and n-hexane (e.g., 1:6 ratio) to obtain the pure this compound as a clear liquid (typical yield: ~4 g, 72%).[4][7]

-

Scientist's Note: Chromatographic purification separates the desired product from any unreacted starting material or side products based on polarity, ensuring high purity (>98%) suitable for subsequent synthetic steps.[5]

-

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[3][8] Some reports indicate it may also cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or a face shield, and a lab coat.[9][10]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][10] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[4] It is recommended to store in a cool, dark, and dry place, with some suppliers suggesting temperatures between 2-8°C.[4][9]

Applications in Research and Development

The unique structural attributes of this compound make it a valuable precursor in several areas of chemical science.

-

Medicinal Chemistry: The compound is a cornerstone intermediate for the synthesis of various kinase inhibitors.[1][2] It is a key building block for molecules targeting p38 MAP kinase, Syk kinase, and Janus kinase (JAK), which are implicated in inflammatory diseases, autoimmune conditions, and neurological disorders.[1]

-

Agrochemicals: It serves as an intermediate in the formulation of modern agrochemicals, including herbicides and insecticides, contributing to crop protection.

-

Material Science: The pyridine derivative is used to create advanced materials. Its incorporation into polymer backbones or as a functional monomer can impart desirable properties such as improved thermal stability and unique optical characteristics in specialty coatings and materials.[1]

-

Organic Synthesis: Beyond specific applications, it is a versatile building block for constructing more complex heterocyclic systems, valued for the predictable reactivity of the chloro group and the steric influence of the tert-butyl substituent.

Conclusion

This compound is a synthetically versatile and commercially important chemical intermediate. Its well-defined physicochemical properties, established synthetic routes, and broad applicability in creating high-value molecules for medicine and materials underscore its significance. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for researchers aiming to unlock its full potential in their scientific endeavors.

References

- This compound | C9H12ClN | CID 57345981 - PubChem. [Link]

- Synthesis method of bipyridine compound - Google P

- A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4 - Google P

- This compound: A Key Intermediate in Advanced Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Safety D

- Exploring Heterocyclic Chemistry: The Versatility of this compound - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionaliz

- 4-(tert-butyl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2,6- Dichloro-pendin - Google Patents [patents.google.com]

- 3. This compound | C9H12ClN | CID 57345981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-tert-butyl-2-chloropyridine CAS#: 81167-60-4 [chemicalbook.com]

- 5. This compound | 81167-60-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. JP6412038B2 - Synthesis method of bipyridine compound - Google Patents [patents.google.com]

- 7. 4-tert-butyl-2-chloropyridine | 81167-60-4 [chemicalbook.com]

- 8. 4-tert-butyl-2-chloropyridine | 81167-60-4 [amp.chemicalbook.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-(tert-butyl)-2-chloropyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(tert-butyl)-2-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The document is intended for researchers, scientists, and drug development professionals, offering insights into the theoretical principles governing its solubility, predicted solubility in a range of common organic solvents, and detailed, field-proven methodologies for experimental solubility determination. By synthesizing theoretical knowledge with practical application, this guide aims to empower scientists to make informed decisions in reaction design, purification, and formulation development involving this versatile compound.

Introduction: The Role and Importance of this compound

This compound is a substituted pyridine derivative widely utilized as a building block in organic synthesis.[1][2] Its unique molecular architecture, featuring a bulky, non-polar tert-butyl group and an electron-withdrawing chloro substituent on the pyridine ring, imparts specific physicochemical properties that are critical to its reactivity and application.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing efficient purification strategies (such as crystallization and chromatography), and formulating final products. This guide provides a foundational understanding of these solubility characteristics.

Physicochemical Properties of this compound

A clear understanding of the intrinsic properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClN | [1][3][4] |

| Molecular Weight | 169.65 g/mol | [1][3][4] |

| Appearance | Colorless liquid | [1][5] |

| Density | 1.051–1.07 g/cm³ (predicted/literature) | [1][2] |

| Boiling Point | 223.8 ± 20.0 °C (Predicted) | [2] |

| pKa | 1.04 ± 0.10 (Predicted) | [2] |

| Calculated XLogP3 | 3.5 | [4] |

The presence of the nitrogen atom in the pyridine ring provides a site for hydrogen bonding, albeit a weak one due to steric hindrance from the adjacent chlorine atom. The molecule possesses a dipole moment due to the electronegative chlorine and nitrogen atoms. The large tert-butyl group is non-polar and will significantly influence interactions with non-polar solvents. The calculated XLogP3 value of 3.5 suggests a preference for lipophilic (oil-like) environments over aqueous ones, indicating good solubility in many organic solvents.[4]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the following interactions are key:

-

Van der Waals Forces: The large, non-polar tert-butyl group will lead to significant London dispersion forces, favoring solubility in non-polar solvents.

-

Dipole-Dipole Interactions: The polar C-Cl bond and the inherent polarity of the pyridine ring will contribute to dipole-dipole interactions, promoting solubility in polar aprotic solvents.

-

Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents. However, this is sterically hindered by the adjacent chlorine atom.

Predicted Solubility Profile

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | High | Dominated by van der Waals interactions with the tert-butyl group. |

| Toluene | Non-polar, Aromatic | Very High | Similar non-polar character and potential for π-stacking with the pyridine ring. |

| Dichloromethane (DCM) | Polar Aprotic | Very High | Good balance of polarity to interact with the pyridine ring and C-Cl bond, while also being a good solvent for the non-polar moiety. |

| Ethyl Acetate | Polar Aprotic | High | The ester group provides polarity for dipole-dipole interactions. |

| Acetone | Polar Aprotic | High | A polar aprotic solvent capable of strong dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | Moderate to High | A polar solvent that should readily dissolve the compound. |

| Methanol | Polar Protic | Moderate | Capable of hydrogen bonding with the pyridine nitrogen, but the large non-polar group may limit miscibility. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol, but the larger alkyl chain may improve miscibility with the tert-butyl group. |

| Isopropanol | Polar Protic | Moderate to High | The larger alkyl group compared to ethanol should enhance solubility. |

| Water | Polar Protic | Low | The large, non-polar tert-butyl group and the overall lipophilic character (XLogP3 = 3.5) suggest poor solubility in water. |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | A highly polar aprotic solvent that is an excellent solvent for a wide range of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A highly polar aprotic solvent with strong dissolving power for many organic compounds. |

Experimental Determination of Solubility

To obtain quantitative solubility data, experimental determination is essential. The following section details a robust and widely accepted protocol for this purpose.

The Shake-Flask Method: A Gold Standard

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[7] It involves equilibrating an excess of the solute with the solvent until saturation is reached.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol for the Shake-Flask Method

Materials:

-

This compound (ensure purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated pipettes

-

Centrifuge (optional)

-

Volumetric flasks

-

Analytical instrument (UV-Vis Spectrophotometer or HPLC)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess should be visually apparent.

-

Solvent Addition: Accurately pipette a known volume of each organic solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solute to settle. Alternatively, centrifuge the vials to expedite phase separation.

-

Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no undissolved solid is transferred.

-

Dilution: Dilute the aliquot of the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of this compound in the diluted sample using a pre-calibrated UV-Vis spectrophotometer or HPLC.

-

Calculation: Calculate the solubility using the following formula:

Solubility = (Concentration of diluted sample × Dilution factor)

Analytical Methodologies

UV-Vis Spectroscopy: This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and the solvent does not interfere. A calibration curve of absorbance versus known concentrations must be prepared.[1][8]

High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method. A calibration curve of peak area versus known concentrations is required. This method is particularly useful for complex mixtures or when the solvent has significant UV absorbance.[9]

Caption: Logical relationship between solubility prediction and experimental verification.

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors. Use in a well-ventilated area or under a fume hood.[3]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in an inert atmosphere, and some sources recommend refrigeration (2-8°C).[2][3]

-

First Aid:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[3]

-

Skin Contact: Wash off with soap and plenty of water.[3]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]

-

In all cases of exposure, consult a physician.[3]

-

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By understanding its physicochemical properties and the principles of solubility, researchers can make informed predictions about its behavior in various solvent systems. The provided experimental protocol for the shake-flask method offers a reliable means of obtaining quantitative solubility data, which is crucial for process optimization and formulation development. Adherence to proper safety and handling procedures is essential when working with this compound. The information contained herein should serve as a valuable resource for scientists and professionals in the fields of chemical research and drug development.

References

- Angene Chemical. (2021-05-01). Safety Data Sheet for this compound.

- PubChem. This compound. National Center for Biotechnology Information.

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(2), 15-20. [Link]

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- Pan, L., et al. (2003). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 75(19), 5094-5099. [Link]

- Slideshare. solubility experimental methods.pptx.

- Wikipedia. Pyridine.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- SLIDESHARE. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. Effect of Substituents On Basicity of Pyridine.

- Faculty of Science, Tanta University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- chemeurope.com. Pyridine.

- Reddit. Pyridine Is miscible with EVERYTHING!?.

- Solubility of Things. Pyridine.

- ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(10), 3041-3050. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. d-nb.info [d-nb.info]

- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 5. enamine.net [enamine.net]

- 6. chem.ws [chem.ws]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. improvedpharma.com [improvedpharma.com]

Spectroscopic Blueprint of a Versatile Building Block: A Technical Guide to 4-(tert-butyl)-2-chloropyridine

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, pyridine derivatives stand out for their prevalence in a vast array of bioactive molecules and functional materials.[1] 4-(tert-butyl)-2-chloropyridine (CAS 81167-60-4) has emerged as a particularly valuable building block.[2] Its unique electronic and steric properties, conferred by the electron-withdrawing chloro group at the 2-position and the bulky tert-butyl group at the 4-position, make it a versatile precursor for the synthesis of complex molecular architectures.[3] The chloro substituent provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the tert-butyl group can enhance solubility and modulate the electronic properties of the pyridine ring.

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of this compound. As a Senior Application Scientist, the aim is to not only present the spectral data but also to offer insights into the experimental considerations and the logical framework for spectral interpretation, thereby providing a self-validating reference for researchers in the field.

Experimental Protocols

The acquisition of high-quality spectral data is fundamental to accurate structural elucidation. The following protocols outline the standard procedures for obtaining NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

Instrumentation and Acquisition Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

¹H NMR: Standard acquisition parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of singlets for each unique carbon environment. A wider spectral width (e.g., 0-200 ppm) is necessary.

The experimental workflow for NMR data acquisition is depicted below:

Caption: Workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum can be conveniently acquired by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer is used to obtain the spectrum.

-

Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then applied, and the sample spectrum is acquired. The instrument's software automatically subtracts the background to yield the spectrum of the compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides valuable information about the number of different proton environments, their chemical shifts, and their coupling interactions.

Experimental Data:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 8.27 | d | 5.3 | 1H |

| H-3 | 7.28 | s | - | 1H |

| H-5 | 7.19 | dd | 5.2, 1.6 | 1H |

| -C(CH₃)₃ | 1.29 | s | - | 9H |

| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz |

Interpretation:

The ¹H NMR spectrum displays four distinct signals, consistent with the four unique proton environments in the molecule.

-

H-6 (8.27 ppm, d): The downfield chemical shift of this proton is attributed to its position ortho to the electronegative nitrogen atom in the pyridine ring. The signal appears as a doublet with a coupling constant of 5.3 Hz due to coupling with the adjacent H-5 proton.

-

H-3 (7.28 ppm, s): This proton appears as a singlet, indicating no significant coupling with neighboring protons. Its chemical shift is in the aromatic region.

-

H-5 (7.19 ppm, dd): This signal is a doublet of doublets, arising from coupling to both H-6 (J = 5.2 Hz) and a smaller long-range coupling.

-

-C(CH₃)₃ (1.29 ppm, s): The upfield singlet integrating to nine protons is characteristic of the tert-butyl group. The singlet multiplicity is due to the absence of adjacent protons.

The following diagram illustrates the proton environments in this compound:

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectral Analysis

Predicted Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-6 | ~150 |

| C-4 | ~160 |

| C-5 | ~122 |

| C-3 | ~120 |

| C (CH₃)₃ | ~35 |

| -C(C H₃)₃ | ~30 |

Interpretation of Predicted Spectrum:

The predicted ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven unique carbon environments in the molecule.

-

C-2 and C-6: The carbons directly attached to the nitrogen and the one bearing the chlorine (C-2) are expected to be the most downfield in the aromatic region due to the strong deshielding effects of these electronegative atoms.

-

C-4: The carbon bearing the tert-butyl group is also expected to be significantly downfield.

-

C-3 and C-5: These carbons are predicted to appear at more intermediate chemical shifts within the aromatic region.

-

Tert-butyl Carbons: The quaternary carbon of the tert-butyl group is expected around 35 ppm, while the three equivalent methyl carbons will appear further upfield, around 30 ppm.

The carbon environments are visualized in the following diagram:

Caption: Predicted ¹³C NMR assignments for this compound.

IR Spectral Analysis

Similar to the ¹³C NMR data, experimental IR data for this compound is not widely published. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Predicted Data:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~2960-2870 | C-H (aliphatic) | Stretching |

| ~1600-1450 | C=C and C=N (pyridine ring) | Stretching |

| ~1400-1365 | C-H (tert-butyl) | Bending |

| ~1100-1000 | C-Cl | Stretching |

Interpretation of Predicted Spectrum:

The IR spectrum of this compound is expected to exhibit several key absorption bands that are diagnostic of its structure.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the tert-butyl group will be observed as strong bands in the 2960-2870 cm⁻¹ region.

-

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of medium to strong bands in the 1600-1450 cm⁻¹ region.

-

C-H Bending: The bending vibrations of the C-H bonds in the tert-butyl group are expected in the 1400-1365 cm⁻¹ range.

-

C-Cl Stretching: The C-Cl stretching vibration is anticipated to be in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Conclusion

This technical guide has provided a detailed analysis of the NMR and IR spectral data for this compound. The experimental ¹H NMR data has been presented and interpreted, providing a clear picture of the proton environments within the molecule. In the absence of readily available experimental ¹³C NMR and IR spectra, predicted data based on established spectroscopic principles and comparison with related structures have been provided to offer a comprehensive understanding of the expected spectral features. The combination of experimental and predicted data, along with the outlined experimental protocols and visual aids, serves as a valuable resource for researchers utilizing this important synthetic building block.

References

- ChemPacific. (2025, September 11). Step-by-Step Guide: Focus on this compound.

- PubChem. (n.d.). This compound.

- Greatcell Solar Materials. (n.d.). This compound.

- ChemBorun. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate in Advanced Organic Synthesis.

- McQuade, D. T., et al. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 19(9), 1991-1999. [Link]

- Google Patents. (n.d.). CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2,6- Dichloro-pendin.

- ChemPacific. (2025, September 11). Step-by-Step Guide: Focus on this compound.

Sources

mass spectrometry of 4-(tert-butyl)-2-chloropyridine

An In-Depth Technical Guide to the Mass Spectrometry of 4-(tert-butyl)-2-chloropyridine

Introduction: Elucidating the Molecular Blueprint

In the landscape of pharmaceutical and chemical synthesis, this compound serves as a valuable intermediate.[1] Its structural integrity and purity are paramount, necessitating robust analytical methods for its characterization. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as the definitive technique for confirming its identity and elucidating its structure through its unique fragmentation pattern. This guide provides a detailed exploration of the mass spectrometric behavior of this compound, grounded in established principles of ion chemistry and supported by field-proven methodologies. We will dissect the predictable fragmentation pathways under Electron Ionization (EI), offer a comprehensive analytical protocol, and interpret the resulting mass spectrum.

Chapter 1: The Ionization Process & The Molecular Ion

For a volatile, thermally stable organic molecule like this compound, Electron Ionization (EI) is the method of choice.[2][3] EI is a hard ionization technique that utilizes high-energy electrons (typically 70 eV) to bombard the analyte molecule, causing the ejection of an electron to form an energetically unstable molecular ion (M•+).[3] This initial ionization event is the genesis of the entire mass spectrum.

The molecular formula for this compound is C₉H₁₂ClN, with a monoisotopic mass of approximately 169.07 Da.[4] A critical feature in its mass spectrum is the isotopic signature of chlorine. Naturally occurring chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. Therefore, the molecular ion will appear as a pair of peaks:

-

M•+ : The peak corresponding to the molecule containing ³⁵Cl (m/z 169).

-

[M+2]•+ : The peak corresponding to the molecule containing ³⁷Cl (m/z 171).

The relative intensity of the M•+ to [M+2]•+ peak will be approximately 3:1, providing an immediate and powerful confirmation for the presence of a single chlorine atom in the molecule. Due to the high energy of EI, the molecular ion peak may be of low abundance, as the ion readily undergoes fragmentation.[5]

Chapter 2: Primary Fragmentation Pathways: A Cascade of Stability

The fragmentation of the this compound molecular ion is governed by the principles of forming the most stable possible fragment ions and neutral radicals.[6] The structure of the parent molecule offers several predictable cleavage points, primarily centered around the sterically bulky and easily fragmented tert-butyl group and the chloro-substituted pyridine ring.

Alpha-Cleavage and the Dominance of the [M-15]⁺ Ion

The most common and energetically favorable fragmentation pathway for molecules containing a tert-butyl group is the loss of a methyl radical (•CH₃).[7][8] This is a classic example of alpha-cleavage, driven by the formation of a highly stable tertiary carbocation.[9]

-

Reaction: C₉H₁₂ClN•+ → [C₈H₉ClN]⁺ + •CH₃

-

Expected m/z: 154 (for the ³⁵Cl isotopologue)

This [M-15]⁺ ion (m/z 154) is often the most abundant ion in the spectrum, or the base peak . Its corresponding [M-15+2]⁺ peak will also be present at m/z 156 with ~1/3 the intensity, preserving the chlorine isotope signature. The stability of the resulting 2-chloro-4-(2-propanyl-2-yl)pyridine cation makes this fragmentation route highly probable.

Loss of the tert-Butyl Group

Cleavage of the entire tert-butyl group can occur, although it is typically less favored than the loss of a single methyl group. This pathway involves the loss of a tert-butyl radical (•C₄H₉) or the formation of a tert-butyl cation.

-

Pathway A (Loss of •C₄H₉): C₉H₁₂ClN•+ → [C₅H₃ClN]⁺ + •C₄H₉

-

Expected m/z: 112 (for the ³⁵Cl isotopologue of the 2-chloropyridine radical cation).

-

-

Pathway B (Formation of C₄H₉⁺): C₉H₁₂ClN•+ → C₄H₉⁺ + •C₅H₃ClN

-

Expected m/z: 57. The tert-butyl cation is very stable and a peak at m/z 57 is a strong indicator of a tert-butyl moiety.

-

Cleavage Involving the Pyridine Ring and Chlorine

Fragmentation of the pyridine ring itself or the direct loss of the chlorine atom are also possible events.

-

Loss of Chlorine Radical (•Cl): This fragmentation leads to the formation of a 4-tert-butylpyridyl cation.

-

Reaction: C₉H₁₂ClN•+ → [C₉H₁₂N]⁺ + •Cl

-

Expected m/z: 134. This peak would be a singlet, as the isotopic chlorine has been lost.

-

-